molecular formula C12H22O11 B1596628 beta-Gentiobiose CAS No. 5996-00-9

beta-Gentiobiose

Cat. No.: B1596628
CAS No.: 5996-00-9
M. Wt: 342.30 g/mol
InChI Key: DLRVVLDZNNYCBX-LIZSDCNHSA-N
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Description

Beta-gentiobiose (CAS: 5996-00-9) is a disaccharide composed of two D-glucopyranose units linked via a β-1,6 glycosidic bond. Its systematic name is 6-O-β-D-glucopyranosyl-D-glucopyranose, and its molecular formula is C₁₂H₂₂O₁₁ (molecular weight: 342.30 g/mol) . This compound is water-soluble and typically appears as a white to off-white crystalline powder . This compound is naturally found in plant systems, where it participates in metabolic pathways and may act as a stress-responsive metabolite under nanoparticle exposure . Its structural uniqueness lies in the β-1,6 linkage, distinguishing it from other glucose-based disaccharides like maltose (α-1,4) or cellobiose (β-1,4).

Preparation Methods

Enzymatic Hydrolysis of Polysaccharides Using Beta-1,3-Glucanase

Overview

One of the classical and well-documented methods for preparing beta-gentiobiose involves enzymatic hydrolysis of high molecular weight, water-soluble linear polysaccharides rich in β-1,3 and β-1,6 linkages. The key enzyme used is beta-1,3-glucanase, which selectively cleaves β-1,3 linkages to release a mixture of glucose and gentiobiose.

Process Details

  • Substrate : Polysaccharide gums composed of at least about 120 D-glucopyranose units with β-1,3 and β-1,6 linkages.
  • Enzyme : Beta-1,3-glucanase derived from Basidiomycete sp. QM 806.
  • Conditions :
    • pH range: 3 to 7 (optimal around 4 to 5).
    • Temperature: 20 to 50 °C (optimal near 50 °C).
    • Enzyme concentration: Approximately 1200 standard units per 5 grams of polysaccharide.
  • Reaction time : Typically 4 to 21 hours, with enzyme deactivation by heating after completion.

Purification

  • Removal of glucose by fermentation using organisms that metabolize monosaccharides.
  • Adsorption of residual glucose on charcoal or other carbonaceous adsorbing media.
  • Concentration of the gentiobiose solution by dialysis and vacuum concentration.
  • Recrystallization from solvents such as ethanol, methanol, or glacial acetic acid to obtain pure this compound crystals.

Research Findings and Advantages

  • This enzymatic method yields gentiobiose with minimal contamination from other carbohydrates.
  • The process is scalable and commercially viable.
  • The enzyme can be prepared in crude culture filtrates and concentrated for use.
  • The method allows selective hydrolysis, preserving the β-1,6 linkage in gentiobiose.
Parameter Value/Range
Polysaccharide units ≥ 120 D-glucopyranose units
pH 3.0 – 7.0 (optimal 4 – 5)
Temperature 20 – 50 °C (optimal ~50 °C)
Enzyme units ~1200 units per 5 g substrate
Reaction time 4 – 21 hours
Purification solvents Ethanol, methanol, acetic acid

Source: US Patent US3423288A, 1969

Hydrothermal Treatment and Enzymatic Hydrolysis Using Kitalase

Overview

A more recent approach involves hydrothermal treatment of β-1,3-1,6-glucan from Aureobasidium pullulans followed by enzymatic hydrolysis using the commercial enzyme Kitalase, which has β-glucanase activity.

Comparative Notes on Preparation Methods

Aspect Beta-1,3-Glucanase Hydrolysis (Patent) Hydrothermal + Kitalase Hydrolysis (PMC Study)
Substrate Polysaccharide gum (≥120 units) Hydrothermally treated β-1,3-1,6-glucan
Enzyme Beta-1,3-glucanase from Basidiomycete Kitalase (β-glucanase)
pH 3 – 7 (optimal 4 – 5) 4 – 6 (optimal 5.5)
Temperature 20 – 50 °C (optimal ~50 °C) Not specified (assumed ~30-50 °C)
Reaction time 4 – 21 hours Up to 6 hours
Yield (gentiobiose) Not explicitly quantified Up to 41.2 g/L (41.2% yield)
Purification Fermentation, adsorption, recrystallization Not detailed, but likely similar purification
Source of polysaccharide Natural gums, Gentiana roots Aureobasidium pullulans glucan

Summary of Key Research Findings

  • This compound can be efficiently prepared by enzymatic hydrolysis of specific β-glucan polysaccharides.
  • Enzymatic processes using beta-1,3-glucanase or Kitalase provide selective cleavage to yield gentiobiose with high purity.
  • Optimal pH for enzymatic reactions is mildly acidic (around 4 to 6).
  • Substrate concentration significantly affects the yield, while enzyme concentration influences the ratio of gentiobiose to glucose.
  • Hydrothermal pretreatment of polysaccharides enhances enzymatic accessibility and gentiobiose yield.
  • Purification involves removal of glucose by fermentation or adsorption and recrystallization from organic solvents.

Scientific Research Applications

Enzymatic Applications

Enzymatic Synthesis of Gentiooligosaccharides (GnOS)
Beta-gentiobiose serves as a substrate for the enzymatic synthesis of gentiooligosaccharides. A study highlighted the use of a thermophilic β-glucosidase from Thermotoga sp. KOL6, which demonstrated high transglycosylation activity leading to significant yields of gentiobiose and other oligosaccharides. The optimal conditions allowed for a yield of 144.3 g/L of GnOS, marking it as a promising candidate for industrial applications due to its thermostability and efficiency in high-temperature reactions .

Table 1: Yield of GnOS from Different β-Glucosidases

SourceYield (g/L)Substrate Concentration (g/L)
Thermotoga sp. KOL6144.31000
Prunus dulcis128900
Trichoderma viride130800

Plant Physiology

Role in Dormancy Release
Research has shown that gentiobiose plays a crucial role in the dormancy release of gentian overwintering buds (OWBs). The concentration of gentiobiose increases prior to budbreak, acting as a signaling molecule that triggers metabolic pathways involved in dormancy regulation. Exogenous application of gentiobiose induced budbreak in vitro, suggesting its potential use in horticulture to enhance flowering and growth in gentian species .

Food Science

Flavor Enhancement
this compound is recognized for its potential as a flavor enhancer due to its refreshing bitter taste. Its hydrolysis products are utilized in food processing to improve the sensory attributes of various products. Studies indicate that gentiobiose can be produced through the enzymatic conversion of β-1,6-glucans, making it valuable in developing new flavors and improving food quality .

Reproductive Biology

Cryopreservation of Sperm
Recent findings suggest that incorporating this compound into sperm freezing media enhances sperm motility and viability during cryopreservation. A study indicated that a concentration of 0.05M gentiobiose significantly improved total motility compared to other concentrations, highlighting its potential in reproductive technologies and animal breeding .

Comparison with Similar Compounds

Comparison with Structurally Related Disaccharides and Oligosaccharides

Structural and Functional Comparison

The table below summarizes key properties of beta-gentiobiose and related carbohydrates based on evidence-derived

Compound CAS Number Molecular Formula Molecular Weight Glycosidic Linkage Solubility Applications/Notes
This compound 5996-00-9 C₁₂H₂₂O₁₁ 342.30 β-1,6 (Glc-Glc) Easily in water Plant stress metabolite; research applications
Isomaltose 499-40-1 C₁₂H₂₂O₁₁ 342.30 α-1,6 (Glc-Glc) Not reported Byproduct of starch hydrolysis; used in food industry
Melibiose 585-99-9 C₁₂H₂₂O₁₁ 342.30 α-1,6 (Gal-Glc) Not reported Found in legumes; studied for prebiotic potential
Lactulose 4618-18-2 C₁₂H₂₂O₁₁ 342.30 β-1,4 (Gal-Fru) Not reported Pharmaceutical laxative; modulates gut microbiota
Gentianose 25954-44-3 C₁₈H₃₂O₁₆ 504.44 Trisaccharide (Glc-Glc-Fru) Not reported Naturally occurring in gentian plants; trisaccharide with α-1,6 and β-2,1 linkages

Key Differentiators

  • Glycosidic Linkage : this compound’s β-1,6 bond contrasts with isomaltose’s α-1,6 bond and lactulose’s β-1,4 bond. This linkage affects enzymatic hydrolysis rates and biological recognition .
  • Biological Roles: this compound is implicated in plant stress responses, as shown in Dendrobium huoshanense under Fe₃O₄ nanoparticle treatment, where its levels decreased, suggesting involvement in membrane stabilization . In contrast, lactulose is exclusively synthetic and used clinically.
  • Natural Occurrence: Gentianose, a trisaccharide, is found in gentian roots, while this compound is less abundant in natural sources .

This compound in Plant Metabolism

This compound was identified as a differential metabolite in Dendrobium huoshanense under Fe₃O₄ nanoparticle stress, alongside compounds like glucosaminic acid and citrazinic acid . Its reduced concentration suggests utilization in membrane phospholipid restructuring, highlighting its role in plant adaptation.

Industrial and Pharmaceutical Relevance

  • Isomaltose : Utilized in food additives due to its resistance to intestinal enzymes, contributing to low-glycemic products .
  • This compound: Limited commercial use but valued in glycobiology research for studying β-glucosidase specificity .

Biological Activity

Beta-gentiobiose, a disaccharide composed of two glucose units linked by a β(1→6) glycosidic bond, has garnered interest for its potential biological activities and applications. This article explores the biological activity of this compound, highlighting its role in plant physiology, enzymatic synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C₁₂H₂₂O₁₁) is classified as a glycosylglucose. Its structural formula indicates that it consists of two beta-D-glucose residues linked through a β(1→6) bond, which is significant for its biological functions and interactions with enzymes .

1. Role in Plant Dormancy and Budbreak

Recent studies have shown that this compound plays a crucial role in the dormancy and budbreak of gentian plants. Research indicates that gentiobiose accumulates during specific stages of dormancy and is involved in signaling pathways that regulate budbreak.

  • Mechanism of Action : The accumulation of gentiobiose is linked to the activation of invertase and the inactivation of β-glucosidase, suggesting that it is not primarily used as an energy source but rather as a signaling molecule. When exogenous gentiobiose is applied, it induces budbreak in cultured overwintering buds (OWBs) by increasing levels of sulfur-containing amino acids, glutathione (GSH), and ascorbate (AsA) .
  • Metabolomic Analysis : A targeted metabolome analysis revealed that gentiobiose concentrations peak during early and late dormancy stages, correlating with metabolic changes that facilitate budbreak. This suggests that gentiobiose may be hydrolyzed from gentianose, subsequently providing glucose for energy production necessary for bud development .

2. Enzymatic Synthesis

The enzymatic preparation of gentiobiose has been explored using various β-glucosidases. A notable study utilized a thermophilic β-glucosidase from Thermotoga sp. KOL6, demonstrating high yields of gentiobiose through optimized reaction conditions.

  • Yield Optimization : The study reported a maximum yield of 144.3 g/L of gentiobiose when glucose was used as a substrate, showcasing the enzyme's potential for industrial applications due to its thermophilic properties .
  • Substrate Specificity : The enzyme exhibited high substrate specificity for gentiobiose and sophorose, indicating its potential utility in producing gentio-oligosaccharides (GnOS) on an industrial scale .

Therapeutic Potential

While the primary focus has been on its role in plant biology and enzymatic synthesis, there are emerging interests in the therapeutic potential of this compound.

  • Immunomodulatory Effects : Preliminary studies suggest that oligosaccharides like gentiobiose may possess immunomodulatory properties, potentially influencing immune responses and inflammation . Further research is required to elucidate these effects comprehensively.
  • Potential Applications : Given its role in signaling within plants, this compound may also have applications in agriculture to enhance crop resilience and growth by manipulating dormancy cycles.

Summary of Findings

The biological activity of this compound is multifaceted, encompassing roles in plant physiology and potential therapeutic applications. Key findings include:

AspectFindings
Plant Dormancy Accumulates during dormancy; acts as a signaling molecule for budbreak
Enzymatic Synthesis High yields achieved using thermophilic β-glucosidase; significant industrial potential
Therapeutic Potential Possible immunomodulatory effects; requires further investigation

Case Studies

  • Gentian Plant Study : Demonstrated that this compound plays a crucial role in regulating dormancy and promoting budbreak through metabolic signaling pathways .
  • Enzymatic Production Study : Highlighted the efficiency of using thermophilic enzymes for synthesizing gentiobiose, with implications for large-scale production .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing β-gentiobiose, and how do researchers validate its structural purity?

β-Gentiobiose is typically synthesized via enzymatic or chemical methods. Enzymatic approaches use β-glucosidases or transglycosidases to link glucose units, while chemical synthesis employs glycosylation reactions with protecting groups. Structural validation requires nuclear magnetic resonance (NMR) for stereochemical confirmation and high-performance liquid chromatography (HPLC) for purity assessment. For reproducibility, experimental protocols must detail solvent systems, temperature, and catalyst concentrations .

Q. How do researchers distinguish β-gentiobiose from isomeric disaccharides in analytical workflows?

Differentiation relies on chromatographic retention times (HPLC or GC-MS) coupled with fragmentation patterns in mass spectrometry. Advanced techniques like ion mobility spectrometry (IMS) or circular dichroism (CD) can resolve stereochemical ambiguities. Cross-validation with synthetic standards is critical to avoid misidentification .

Q. What are the primary challenges in isolating β-gentiobiose from natural sources?

Natural extraction often faces low yields due to matrix complexity (e.g., plant polysaccharides). Researchers use sequential enzymatic hydrolysis (e.g., cellulases) followed by size-exclusion chromatography. Purity challenges require iterative purification steps, monitored via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can conflicting data on β-gentiobiose’s biological activity be resolved in metabolic studies?

Contradictions often arise from differences in model systems (e.g., in vitro vs. in vivo) or assay conditions (e.g., pH, cofactors). A robust approach includes:

  • Dose-response validation across multiple cell lines.
  • Metabolomic profiling to track downstream intermediates.
  • Knockout models to isolate β-gentiobiose-specific pathways.
    Data normalization to baseline metabolic rates is essential .

Q. What experimental designs are optimal for investigating β-gentiobiose’s role in glycoconjugate recognition?

Studies should combine:

  • Surface plasmon resonance (SPR) to quantify binding affinities.
  • X-ray crystallography or cryo-EM for structural insights into ligand-receptor interactions.
  • Competitive inhibition assays using analogs (e.g., methylated derivatives) to map binding epitopes. Negative controls must include scrambled oligosaccharides .

Q. How do researchers address discrepancies in reported NMR chemical shifts for β-gentiobiose?

Variations arise from solvent effects, temperature, or spectrometer calibration. To standardize

  • Use deuterated solvents (e.g., D₂O) and internal standards (e.g., TSP).
  • Publish raw NMR data with acquisition parameters (e.g., pulse sequences, relaxation delays).
  • Cross-reference with databases like Biological Magnetic Resonance Bank (BMRB) .

Methodological and Data Analysis Questions

Q. What statistical methods are appropriate for analyzing β-gentiobiose’s dose-dependent effects in cell culture?

  • Non-linear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Principal component analysis (PCA) to reduce dimensionality in omics datasets. Replicate experiments (n ≥ 3) and power analysis are mandatory .

Q. How can computational models predict β-gentiobiose’s interactions with microbial enzymes?

  • Molecular docking (e.g., AutoDock Vina) to screen binding poses.
  • Molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational stability.
  • Validate predictions with mutagenesis studies targeting active-site residues .

Theoretical and Mechanistic Questions

Q. What hypotheses explain β-gentiobiose’s resistance to hydrolysis by common β-glucosidases?

Potential mechanisms include:

  • Steric hindrance from the β(1→6) linkage.
  • Active-site topology incompatible with non-reducing end recognition.
  • Electrostatic repulsion between enzyme residues and the disaccharide. Experimental validation requires enzyme kinetics (Km, Vmax) with wild-type and engineered variants .

Q. How does β-gentiobiose’s conformation influence its solubility and stability in aqueous systems?

The β(1→6) linkage increases flexibility compared to β(1→4) disaccharides, reducing crystallinity and enhancing solubility. Stability studies (e.g., thermal gravimetric analysis, TGA) under varying pH and ionic strengths are needed to model degradation kinetics .

Q. Ethical and Reproducibility Considerations

Q. What protocols ensure data integrity in β-gentiobiose research?

  • Blinded analysis to prevent confirmation bias.
  • Raw data archiving in repositories like Zenodo or Figshare.
  • Detailed Materials and Methods sections, including batch numbers of enzymes/chemicals. Supervisory review of lab notebooks is recommended for academic labs .

Q. How can researchers mitigate batch-to-batch variability in synthetic β-gentiobiose?

  • Quality control (QC) protocols using HPLC and mass spectrometry for each batch.
  • Collaboration with certified suppliers to standardize synthesis protocols.
  • Public sharing of QC data via platforms like PubChem .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRVVLDZNNYCBX-LIZSDCNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317544
Record name β-Gentiobiose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5996-00-9
Record name β-Gentiobiose
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Record name Gentiobiose, beta-
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Record name β-Gentiobiose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GENTIOBIOSE, .BETA.-
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